molecular formula C8H10N2O3 B13741324 N,3,4-trihydroxyBenzeneethanimidamide

N,3,4-trihydroxyBenzeneethanimidamide

Cat. No.: B13741324
M. Wt: 182.18 g/mol
InChI Key: FYNZTLIVLZYLIG-UHFFFAOYSA-N
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Description

N,3,4-trihydroxyBenzeneethanimidamide: is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,3,4-trihydroxyBenzeneethanimidamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethanimidamide under specific conditions. One common method includes:

    Starting Materials: 3,4-dihydroxybenzaldehyde and ethanimidamide.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale, the reaction can be carried out in batch or continuous reactors.

    Catalysts and Solvents: Use of efficient catalysts and solvents to enhance the reaction rate and yield.

    Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: N,3,4-trihydroxyBenzeneethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imidamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Ethers or esters.

Scientific Research Applications

N,3,4-trihydroxyBenzeneethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,3,4-trihydroxyBenzeneethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The imidamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    N,3,4-trihydroxybenzamide: Similar structure but lacks the ethanimidamide group.

    3,4-dihydroxybenzaldehyde: Lacks the imidamide group and has an aldehyde group instead.

    N,3,4-dimethoxybenzeneethanimidamide: Similar structure but with methoxy groups instead of hydroxyl groups.

Uniqueness: N,3,4-trihydroxyBenzeneethanimidamide is unique due to the combination of hydroxyl groups and the ethanimidamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H10N2O3/c9-8(10-13)4-5-1-2-6(11)7(12)3-5/h1-3,11-13H,4H2,(H2,9,10)

InChI Key

FYNZTLIVLZYLIG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N/O)/N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)N)O)O

Origin of Product

United States

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